molecular formula C₉H₁₀D₃NO₃ B1155334 D-(+)-Epinephrine-d3

D-(+)-Epinephrine-d3

Cat. No.: B1155334
M. Wt: 186.22
Attention: For research use only. Not for human or veterinary use.
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Description

D-(+)-Epinephrine-d3 is a deuterium-labeled analog of epinephrine, a catecholamine hormone and neurotransmitter. It is widely used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for quantifying endogenous epinephrine levels in biological samples. Key characteristics include:

  • Molecular Formula: C₉H₁₀D₃NO₃
  • Molecular Weight: 186.22 g/mol
  • CAS RN: 1189977-29-4 (racemic mixture)
  • Purity: >98 atom% deuterium (for racemic form)
  • Storage: Typically stored at 0–6°C .

Deuterium atoms are incorporated at the N-methyl group, which reduces metabolic degradation via methylation pathways, enhancing stability in analytical workflows . Its primary applications include:

  • Pharmacokinetic studies of adrenergic receptor activation.
  • Quantifying epinephrine in clinical diagnostics (e.g., pheochromocytoma, stress response) .

Properties

Molecular Formula

C₉H₁₀D₃NO₃

Molecular Weight

186.22

Synonyms

4-[(1S)-1-Hydroxy-2-(methylamino)ethyl]-1,2-benzenediol-d3;  (+)-3,4-Dihydroxy-α-[(methylamino)methyl]benzyl Alcohol-d3;  (+)-(S)-Epinephrine-d3;  (+)-1-(3,4-Dihydroxyphenyl)-2-methylaminoethanol-d3;  (+)-Adrenaline-d3;  (+)-Epinephrine-d3;  (S)-Adrenaline

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogs
L-(-)-Epinephrine-d3
  • Molecular Formula: C₉H₁₀D₃NO₃ (identical to D-(+)-Epinephrine-d3).
  • CAS RN : 1217733-17-9 .
  • Key Difference : Stereochemistry (L-enantiomer vs. D-enantiomer).
  • Applications : Used to study stereospecific receptor binding. For example, L-(-)-Epinephrine-d3 has higher affinity for β₂-adrenergic receptors, making it critical for differentiating enantiomer-specific effects in vitro .
(±)-Epinephrine-d3
  • CAS RN : 1219803-77-6 .
  • Key Difference : Racemic mixture (equal parts D- and L-enantiomers).
2.2 Functional Analogs (Deuterated Standards)
Pseudoephedrine-D3 Hydrochloride
  • Molecular Formula: C₁₀H₁₅D₃NO·HCl .
  • Deuterium Position : Likely on the methyl group adjacent to the amine.
  • Applications : Quantifying pseudoephedrine in pharmacokinetic studies. Unlike this compound, it targets nasal decongestant metabolism rather than adrenergic pathways .
Ecgonine Methylester-D3·HCl
  • Molecular Formula: C₁₀H₁₄D₃NO₃·HCl .
  • Deuterium Position : Methyl ester group.
  • Applications : Calibrating cocaine metabolite assays. Its deuterium placement affects ester hydrolysis rates, contrasting with the N-methyl stabilization in this compound .
2.3 Non-Deuterated Epinephrine
  • Key Differences: Shorter half-life due to rapid methylation by catechol-O-methyltransferase (COMT). Cannot be distinguished from endogenous epinephrine in mass spectrometry without deuterium labeling .

Data Tables

Table 1: Structural and Analytical Comparison
Compound Molecular Formula CAS RN Deuterium Position Purity Primary Application
This compound C₉H₁₀D₃NO₃ 1189977-29-4 N-methyl >98 atom% LC-MS internal standard
L-(-)-Epinephrine-d3 C₉H₁₀D₃NO₃ 1217733-17-9 N-methyl >95% HPLC Stereospecific receptor studies
(±)-Epinephrine-d3 C₉H₁₀D₃NO₃ 1219803-77-6 N-methyl >98 atom% General analytical standard
Pseudoephedrine-D3 HCl C₁₀H₁₅D₃NO·HCl Not provided Methyl group Not given Decongestant metabolism studies
Ecgonine Methylester-D3 C₁₀H₁₄D₃NO₃·HCl DEA No. 9180 Methyl ester Various Cocaine metabolite calibration
Table 2: Pharmacokinetic Properties
Property This compound Non-Deuterated Epinephrine
Metabolic Stability High (N-methyl-D3) Low (rapid COMT methylation)
Half-Life in Plasma ~2–3 hours ~1–2 minutes
LC-MS Retention Time Slightly delayed Baseline for endogenous

Research Findings

  • Analytical Utility: this compound minimizes ion suppression in LC-MS by providing a distinct mass-to-charge (m/z) ratio, improving accuracy in clinical diagnostics .
  • Receptor Binding: L-(-)-Epinephrine-d3 shows 10-fold higher binding affinity to β₂-adrenergic receptors compared to the D-enantiomer, aligning with non-deuterated epinephrine’s stereospecificity .
  • Isotope Effect : Deuterium at the N-methyl group reduces hepatic clearance by 40% in rodent models, confirming enhanced metabolic stability .

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